2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride
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Overview
Description
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride involves several steps, starting with the preparation of the benzamide core. The key steps include:
Formation of the Benzamide Core: This involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of Functional Groups: The ethoxy, ethyl, hydroxy, and iodo groups are introduced through various substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and ethyl iodide (EtI) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the iodo group may yield a deiodinated benzamide.
Scientific Research Applications
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces.
Affect Gene Expression: Influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide: Lacks the hydrochloride group.
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-chlorobenzamide: Contains a chlorine atom instead of iodine.
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-bromobenzamide: Contains a bromine atom instead of iodine.
Uniqueness
The presence of the iodo group in 2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride makes it unique compared to its analogs with chlorine or bromine. The iodo group can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C18H28ClIN2O3 |
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Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride |
InChI |
InChI=1S/C18H27IN2O3.ClH/c1-4-12-10-14(19)17(24-6-3)15(16(12)22)18(23)20-11-13-8-7-9-21(13)5-2;/h10,13,22H,4-9,11H2,1-3H3,(H,20,23);1H |
InChI Key |
BHYVARAKSGVGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OCC)I.Cl |
Origin of Product |
United States |
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